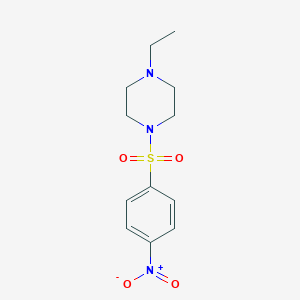

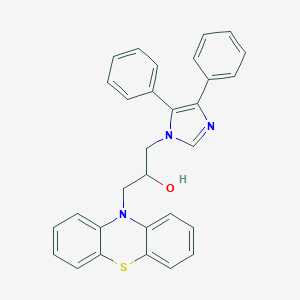

![molecular formula C22H25N3S B380957 4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 315678-48-9](/img/structure/B380957.png)

4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thienopyrimidines have been studied for their broad-spectrum biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .

Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis method for the compound was not found in the available literature.Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by the fusion of a pyrimidine ring and a thiophene ring . The specific molecular structure of the compound was not found in the available literature.Chemical Reactions Analysis

Thienopyrimidines can undergo a range of chemical reactions due to their structural relationship with purine bases . A specific chemical reaction analysis for the compound was not found in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can vary widely depending on their specific structure . The specific physical and chemical properties of the compound were not found in the available literature.Applications De Recherche Scientifique

4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Anti-inflammatory Activities: This compound is a derivative of pyrimidines, which are known to have anti-inflammatory effects . Pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties: Pyrimidines, including this compound, are also known to exhibit antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

12-(4-benzylpiperidin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

NMDA Receptor Antagonist: This compound is a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . NMDA receptor antagonists are known to induce a state known as dissociative anesthesia, marked by catalepsy, amnesia, and analgesia .

Neuroprotective Agent: This compound has been identified as a neuroprotective agent . It can be used for the treatment of neurodegenerative disorders .

Alzheimer’s Disease Management: This compound has shown potential in the management of Alzheimer’s disease . It has been found to inhibit the toxic conformation of Aβ 1–42 and stabilize the α-helical content . It also exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

12-(4-benzylpiperidin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3S/c1-15-23-21(20-18-8-5-9-19(18)26-22(20)24-15)25-12-10-17(11-13-25)14-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMXJVRDCHJCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380878.png)

![4-methyl-7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B380883.png)

![2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B380884.png)

![N-[4-(2-{4-ethoxy-2-nitroanilino}-2-oxoethoxy)phenyl]-N-methylbenzamide](/img/structure/B380886.png)

![3-iodo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B380889.png)

![3-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B380893.png)

![1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propan-2-ol](/img/structure/B380894.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B380898.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide](/img/structure/B380899.png)